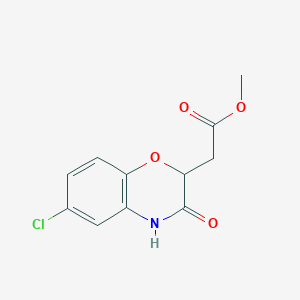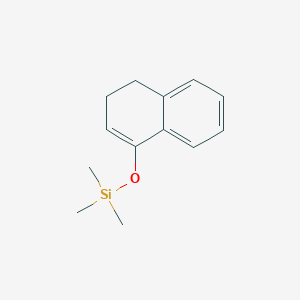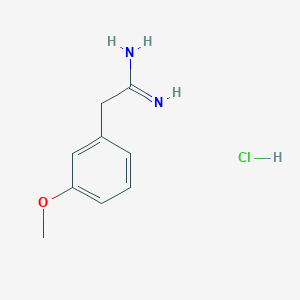
4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione
Vue d'ensemble
Description
“4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione” is a chemical compound with the molecular formula C8H6F2O3 . It is a β-diketone .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6F2O3/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2 . This indicates that the molecule consists of a furan ring attached to a butane-1,3-dione structure with two fluorine atoms attached to the fourth carbon .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 188.13 .Applications De Recherche Scientifique
Synthèse de complexes
Une application du 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione est en tant que ligand de coiffage dans la synthèse de complexes tels que [Eu(tfa)3]2bpm (bpm=2,2′-bipyrimidine), qui sont utilisés dans diverses études de recherche .
Réactif de synthèse en plusieurs étapes
Il sert également de réactif dans la synthèse en plusieurs étapes de composés tels que la [13CD2]benzylamine, ce qui met en évidence son utilité dans les processus complexes de synthèse organique .
Programmes de simulation moléculaire
Ce composé est référencé dans des programmes de simulation moléculaire tels qu'Amber, GROMACS, Avogadro, Pymol, Chimera, Blender et VMD. Ces programmes peuvent produire des visualisations de simulation impressionnantes et sont utilisés de manière extensive en chimie computationnelle et en dynamique moléculaire .
Produits pharmaceutiques et agrochimiques
Les dérivés du furane, y compris le this compound, sont des matériaux clés dans le développement durable. Ils sont utilisés pour produire des produits pharmaceutiques et des agrochimiques en raison de leur nature verte et respectueuse de l'environnement .
Mécanisme D'action
Mode of Action
It has been reported that similar compounds, such as 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, partially inhibit the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria . This suggests that 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of ferrocyanide oxidation suggests that it may impact electron transport chain processes .
Result of Action
Similar compounds have shown cytotoxic activity against human cultured tumor and normal cells , suggesting that this compound might have similar effects.
Analyse Biochimique
Biochemical Properties
4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to partially inhibit the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria . This interaction suggests that this compound may influence mitochondrial function and energy production.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied. It has shown cytotoxic activity against human cultured tumor and normal cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with electron transport particles can impact cellular respiration and energy metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to partially inhibit the oxidation of ferrocyanide in electron transport particles indicates its role in modulating mitochondrial activity. Additionally, its interaction with N,N,N’,N’-tetramethylalkyl diamines to form ionic adducts has been investigated .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in inhibiting the oxidation of ferrocyanide in electron transport particles highlights its impact on mitochondrial metabolism.
Propriétés
IUPAC Name |
4,4-difluoro-1-(furan-2-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNCWOLHQIFKHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398926 | |
| Record name | 4,4-difluoro-1-(furan-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480438-97-9 | |
| Record name | 4,4-difluoro-1-(furan-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


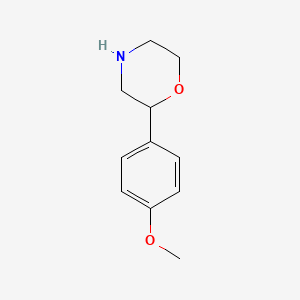
![2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid](/img/structure/B1598587.png)
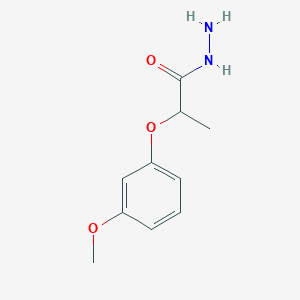
![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598589.png)
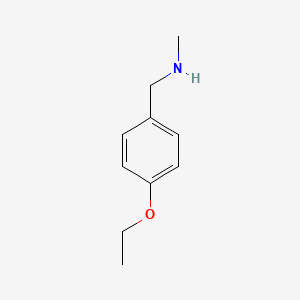
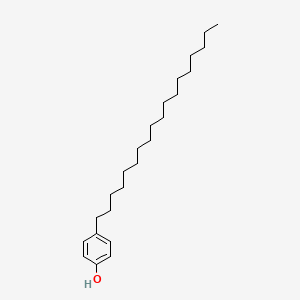
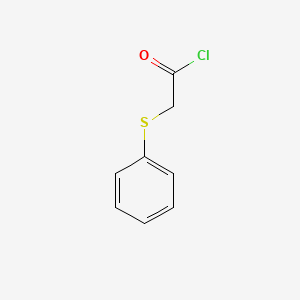
![2-[[1-[6-Amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1598597.png)
![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)
